REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([CH:23]=[C:24]([CH3:26])[CH3:25])=[C:4]([CH:20]=[CH:21][CH:22]=1)[C:5]([NH:7][C:8]1([C:17]([OH:19])=[O:18])[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9]1)=[O:6]>C(O)(=O)C.[Pd]>[CH2:23]([C:3]1[C:2]([CH3:1])=[CH:22][CH:21]=[CH:20][C:4]=1[C:5]([NH:7][C:8]1([C:17]([OH:19])=[O:18])[CH2:9][C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:16]1)=[O:6])[CH:24]([CH3:26])[CH3:25]
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=O)NC2(CC3=CC=CC=C3C2)C(=O)O)C=CC1)C=C(C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
72 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
50 psi, 95° C., overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration through a pre-column (10 g silica gel)
|
Type
|
WASH
|
Details
|
washed by EtOH
|
Type
|
CONCENTRATION
|
Details
|
The combined organic solution is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=C(C(=O)NC2(CC3=CC=CC=C3C2)C(=O)O)C=CC=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 mg | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |